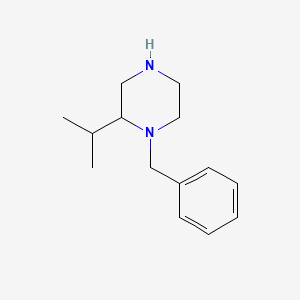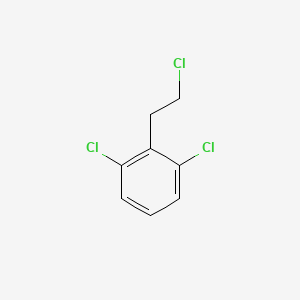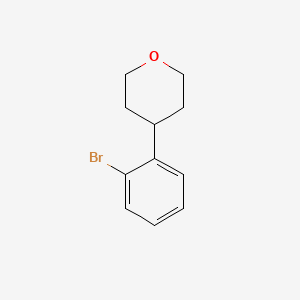
2-(4-Tetrahydropyranyl)bromobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Tetrahydropyranyl)bromobenzene is a chemical compound that belongs to the class of bromobenzene derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties.
Mécanisme D'action
Target of Action
Bromobenzene derivatives are known to interact with various enzymes and proteins in the body, influencing their function .
Mode of Action
2-(4-Tetrahydropyranyl)bromobenzene is a bromobenzene derivative that is often used in Suzuki–Miyaura coupling reactions . This reaction involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex . The compound’s interaction with its targets likely involves similar mechanisms, leading to changes in the targets’ structure or function .
Biochemical Pathways
It is known to form reactive intermediates via the cytochrome P-450-linked monooxygenase system, leading to liver damage . It’s plausible that this compound may affect similar pathways.
Pharmacokinetics
Bromobenzene derivatives are generally lipophilic, allowing them to be readily absorbed and distributed throughout the body .
Result of Action
Bromobenzene derivatives are known to cause various effects, including dna damage and cellular toxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other pollutants can lead to combined toxic effects . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tetrahydropyranyl)bromobenzene typically involves the reaction of bromobenzene with tetrahydropyranyl derivatives. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst and dry carbon disulfide as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Friedel-Crafts reactions, followed by purification steps such as distillation and crystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Tetrahydropyranyl)bromobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: These reactions involve the replacement of the bromine atom with a nucleophile, such as hydroxide or amine.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures is commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Aniline derivatives.
Oxidation: Phenol derivatives.
Reduction: Hydrocarbon derivatives.
Applications De Recherche Scientifique
2-(4-Tetrahydropyranyl)bromobenzene is widely used in scientific research, including:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and as a protecting group for alcohols in peptide synthesis.
Industry: Used in the production of various industrial chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromobenzene: A simpler derivative with similar reactivity but lacks the tetrahydropyranyl group.
Chlorobenzene: Similar reactivity but with a chlorine atom instead of bromine.
Tetrahydropyran: Contains the tetrahydropyranyl group but lacks the bromobenzene moiety.
Uniqueness
2-(4-Tetrahydropyranyl)bromobenzene is unique due to the presence of both the bromobenzene and tetrahydropyranyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications.
Propriétés
IUPAC Name |
4-(2-bromophenyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQFXLSIFRXOJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

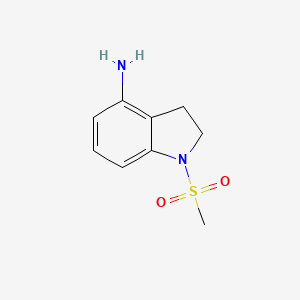
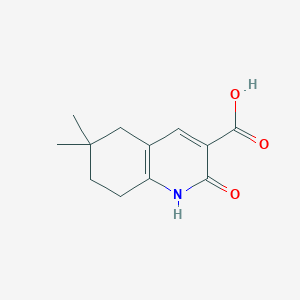
![4-[(Pyrrolidin-3-yl)methyl]pyridine](/img/structure/B1376706.png)

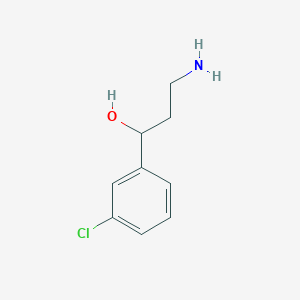


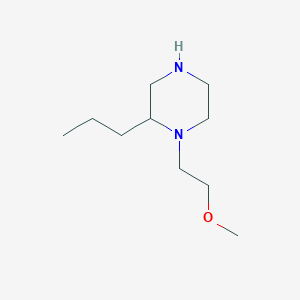
![1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one](/img/structure/B1376720.png)
